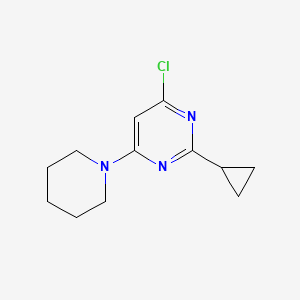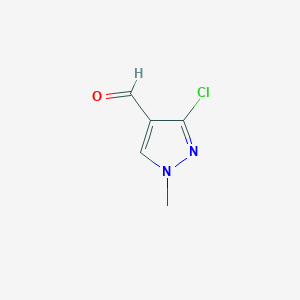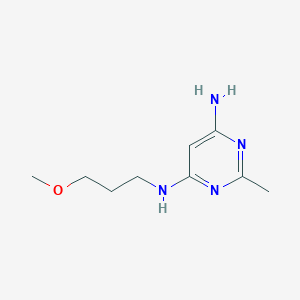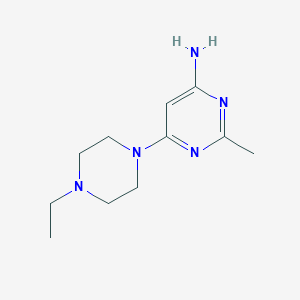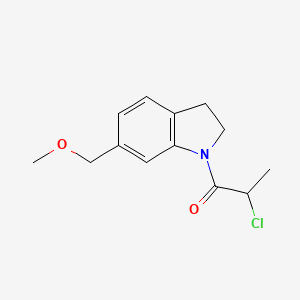
1-(6-(Méthoxyméthyl)indolin-1-yl)-2-chloropropan-1-one
Vue d'ensemble
Description
“2-Chloro-1-(6-(methoxymethyl)indolin-1-yl)propan-1-one” is a derivative of indole . Indoles are significant heterocyclic systems in natural products and drugs, playing a crucial role in cell biology . They are used as biologically active compounds for treating various disorders, including cancer cells and microbes . This compound is a cysteine-reactive small-molecule fragment used for chemoproteomic and ligandability studies .
Applications De Recherche Scientifique
Études de chimoprotéomique
Ce composé sert de fragment de petite molécule réactif avec la cystéine dans les études de chimoprotéomique. Il est utilisé pour identifier les résidus de cystéine réactifs dans les protéines, ce qui peut être crucial pour comprendre la fonction et les interactions des protéines .
Études de ligandabilité
Il est utilisé dans les études de ligandabilité pour évaluer la capacité de liaison des protéines, y compris celles considérées comme « non-liables ». Cela aide à la découverte de nouvelles cibles thérapeutiques .
Dégradation ciblée des protéines
Le composé peut être incorporé dans des molécules bifonctionnelles telles que les PROTAC (Chimères de ciblage de la protéolyse) pour la dégradation ciblée des protéines. Ceci est particulièrement utile pour cibler les protéines nucléaires en engageant les ligases E3 .
Fragment d'exploration électrophile
En tant que fragment d'exploration électrophile, il est utilisé dans la découverte de ligands covalents basés sur des fragments. Cette approche est bénéfique pour identifier les sites de liaison et les interactions au sein des systèmes biologiques .
Activité antivirale
Les dérivés de l'indole, qui comprennent ce composé, ont montré un potentiel en activité antivirale. Ils sont utilisés pour développer de nouveaux agents capables d'inhiber des virus tels que le virus de la grippe A et le virus Coxsackie B4 .
Activité anti-inflammatoire
La partie indole du composé suggère des propriétés anti-inflammatoires potentielles. Les dérivés de l'indole sont souvent explorés pour leur capacité à réduire l'inflammation dans divers modèles de maladies .
Activité anticancéreuse
La recherche indique que les dérivés de l'indole peuvent présenter des activités anticancéreuses. Ils peuvent agir en interférant avec la prolifération des cellules cancéreuses et en induisant l'apoptose .
Activité antimicrobienne
Les caractéristiques structurelles de ce composé suggèrent qu'il pourrait être utilisé dans le développement de nouveaux agents antimicrobiens. Les dérivés de l'indole sont connus pour posséder des propriétés antimicrobiennes à large spectre .
Orientations Futures
Indole derivatives have diverse biological activities and immense potential to be explored for newer therapeutic possibilities . Therefore, “2-Chloro-1-(6-(methoxymethyl)indolin-1-yl)propan-1-one”, being an indole derivative, could also be a subject of future research in the field of medicinal chemistry.
Mécanisme D'action
Indole Derivatives and Their Biological Potential
Indole derivatives are a group of bioactive aromatic compounds that have shown clinical and biological applications . They are found in many important synthetic drug molecules and bind with high affinity to multiple receptors, which makes them useful in developing new derivatives .
Biological Activities
Indole derivatives possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These diverse biological activities have sparked interest among researchers to synthesize a variety of indole derivatives .
Pharmacological Activity
Some indole derivatives have shown potent antiviral activities. For example, certain derivatives have exhibited inhibitory activity against influenza A and Coxsackie B4 virus . Other derivatives have shown anti-inflammatory and analgesic activities .
Analyse Biochimique
Cellular Effects
2-Chloro-1-(6-(methoxymethyl)indolin-1-yl)propan-1-one affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Indole derivatives have been reported to exhibit antiviral, anti-inflammatory, and anticancer activities, which suggest that 2-Chloro-1-(6-(methoxymethyl)indolin-1-yl)propan-1-one may have similar effects on cellular processes
Molecular Mechanism
The molecular mechanism of 2-Chloro-1-(6-(methoxymethyl)indolin-1-yl)propan-1-one involves its interaction with biomolecules at the molecular level. It is believed to exert its effects through binding interactions with enzymes and proteins, leading to enzyme inhibition or activation and changes in gene expression. Indole derivatives are known to interact with multiple receptors and enzymes, which can result in various biological activities . The exact molecular mechanism of 2-Chloro-1-(6-(methoxymethyl)indolin-1-yl)propan-1-one is still being studied.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Chloro-1-(6-(methoxymethyl)indolin-1-yl)propan-1-one may change over time. The stability and degradation of the compound can influence its long-term effects on cellular function. Indole derivatives have been shown to be relatively stable, but their degradation products can also exhibit biological activity . Long-term studies are required to understand the temporal effects of 2-Chloro-1-(6-(methoxymethyl)indolin-1-yl)propan-1-one in vitro and in vivo.
Dosage Effects in Animal Models
The effects of 2-Chloro-1-(6-(methoxymethyl)indolin-1-yl)propan-1-one can vary with different dosages in animal models. Indole derivatives have been reported to exhibit dose-dependent effects, with higher doses potentially leading to toxic or adverse effects It is important to determine the optimal dosage that maximizes the therapeutic benefits while minimizing any potential toxicity
Metabolic Pathways
2-Chloro-1-(6-(methoxymethyl)indolin-1-yl)propan-1-one is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. Indole derivatives are known to affect metabolic flux and metabolite levels, which can influence their biological activity . The specific metabolic pathways of 2-Chloro-1-(6-(methoxymethyl)indolin-1-yl)propan-1-one are still being investigated.
Transport and Distribution
The transport and distribution of 2-Chloro-1-(6-(methoxymethyl)indolin-1-yl)propan-1-one within cells and tissues are crucial for its biological activity. It may interact with transporters and binding proteins that facilitate its localization and accumulation in specific cellular compartments . Understanding the transport and distribution mechanisms of this compound can provide insights into its therapeutic potential.
Subcellular Localization
The subcellular localization of 2-Chloro-1-(6-(methoxymethyl)indolin-1-yl)propan-1-one can affect its activity and function. Indole derivatives have been shown to target specific compartments or organelles within cells, which can influence their biological effects . The subcellular localization of 2-Chloro-1-(6-(methoxymethyl)indolin-1-yl)propan-1-one is an important aspect of its biochemical analysis.
Propriétés
IUPAC Name |
2-chloro-1-[6-(methoxymethyl)-2,3-dihydroindol-1-yl]propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClNO2/c1-9(14)13(16)15-6-5-11-4-3-10(8-17-2)7-12(11)15/h3-4,7,9H,5-6,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRBPXFXARWTURF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCC2=C1C=C(C=C2)COC)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



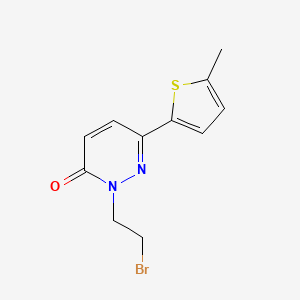
![2-(2-ethyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)ethan-1-amine](/img/structure/B1493046.png)
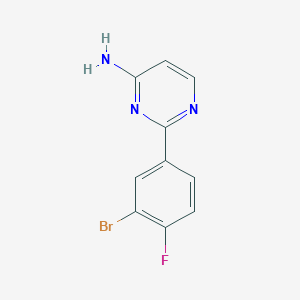
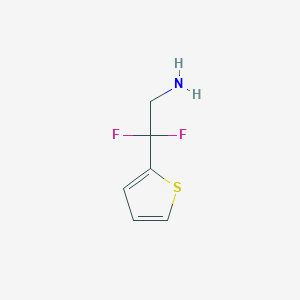
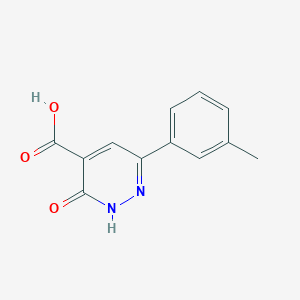


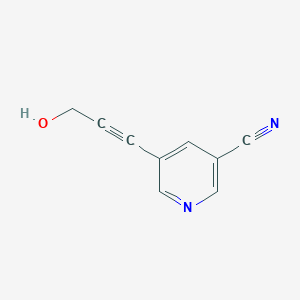
![N-[(2,6-difluorophenyl)methyl]oxolan-3-amine](/img/structure/B1493059.png)
